molecular formula C10H14O2 B15166247 5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one CAS No. 221246-25-9

5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one

Cat. No.: B15166247
CAS No.: 221246-25-9
M. Wt: 166.22 g/mol
InChI Key: WYMUAFWBUYRNSF-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one is a chemical compound with the molecular formula C10H14O2 It is known for its unique structure, which includes a hydroxyl group, a methyl group, and a propan-2-ylidene group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and solvent extraction to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of 5-oxo-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one.

    Reduction: Formation of 5-hydroxy-3-methyl-6-(propan-2-ylidene)cyclohexanol.

    Substitution: Formation of 5-chloro-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one.

Scientific Research Applications

5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one: Lacks the hydroxyl group, resulting in different reactivity and applications.

    5-Hydroxy-3-methylcyclohex-2-en-1-one: Lacks the propan-2-ylidene group, affecting its chemical properties and uses.

    5-Hydroxy-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Contains a propan-2-yl group instead of propan-2-ylidene, leading to different steric and electronic effects.

Uniqueness

5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one is unique due to the presence of both the hydroxyl and propan-2-ylidene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

221246-25-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5-hydroxy-3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4,9,12H,5H2,1-3H3

InChI Key

WYMUAFWBUYRNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C)C)C(C1)O

Origin of Product

United States

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